molecular formula C12H16ClNO2 B2470429 Tert-butyl 2-amino-4-chloro-6-methylbenzoate CAS No. 2248405-30-1

Tert-butyl 2-amino-4-chloro-6-methylbenzoate

Cat. No.: B2470429
CAS No.: 2248405-30-1
M. Wt: 241.72
InChI Key: AOXCVGWKMRKQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4-chloro-6-methylbenzoate is an organic compound with a complex structure that includes a tert-butyl group, an amino group, a chloro group, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-chloro-6-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 2-amino-4-chloro-6-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-chloro-6-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or nitric acid can be used, while reducing agents include lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis involves sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chloro group.

    Oxidation and Reduction Reactions: Products include nitrobenzoates, nitrosobenzoates, and aminobenzoates.

    Ester Hydrolysis: The major product is 2-amino-4-chloro-6-methylbenzoic acid.

Scientific Research Applications

Tert-butyl 2-amino-4-chloro-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-chloro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-chlorobenzoate
  • Tert-butyl 2-amino-6-methylbenzoate
  • Tert-butyl 4-chloro-6-methylbenzoate

Uniqueness

Tert-butyl 2-amino-4-chloro-6-methylbenzoate is unique due to the specific combination of functional groups attached to the benzoate core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 2-amino-4-chloro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7-5-8(13)6-9(14)10(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXCVGWKMRKQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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